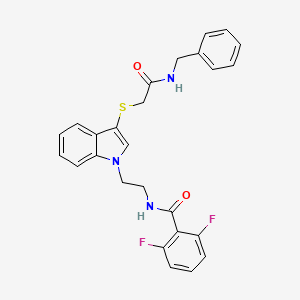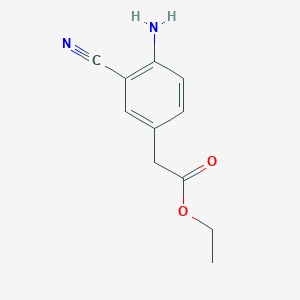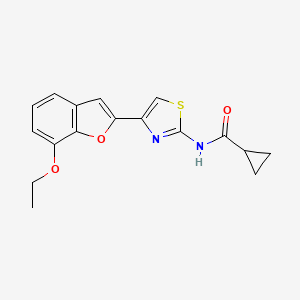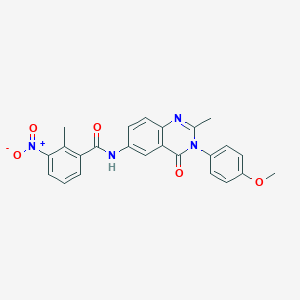![molecular formula C20H21F3N2O4S B2371696 N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-24-0](/img/structure/B2371696.png)
N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an oxolane ring, a trifluoromethyl group, a sulfonylamino group, and a benzamide group. Each of these groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxolane ring could introduce some steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the functional groups it contains .Wissenschaftliche Forschungsanwendungen
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, compounds with structural similarities, has revealed their potential as selective class III agents in cardiac electrophysiology. These compounds have shown potency in vitro comparable to other agents undergoing clinical trials for their electrophysiological activity, suggesting a possible application in cardiac arrhythmia treatment (Morgan et al., 1990).
Antimalarial and Antiviral Properties
Theoretical and computational studies on N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole, have shown significant antimalarial activity. These studies, which involved molecular docking, highlighted the potential of such sulfonamides as COVID-19 therapeutics, demonstrating the flexibility of sulfonamide-based compounds in targeting various diseases (Fahim & Ismael, 2021).
Cancer Therapy
Sulfonamide compounds have also been investigated for their antitumor activity. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and highlighting the potential of sulfonamide derivatives in cancer therapy (Zhou et al., 2008).
Novel Synthetic Routes and Environmental Benefits
Research on the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has introduced environmentally benign byproducts, indicating a move towards more sustainable and less odorous chemical processes. This research not only expands the chemistry of sulfonamides but also contributes to greener synthetic methodologies (Xia et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis of substituted benzamide/benzene sulfonamides has been explored for their anti-inflammatory and anti-cancer properties. This research further underscores the therapeutic potential of benzamide derivatives in treating various conditions, highlighting the versatility and importance of benzamide and sulfonamide motifs in drug development (Gangapuram & Redda, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-3-1-5-18(11-16)30(27,28)25-12-14-6-8-15(9-7-14)19(26)24-13-17-4-2-10-29-17/h1,3,5-9,11,17,25H,2,4,10,12-13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOEWHNVXSAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)
![(3Ar,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2371617.png)


![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

